Rhizochaline

Description

Rhizochaline represents a fascinating example of the chemical diversity found in marine ecosystems. Its study provides insight into the specialized molecules produced by marine organisms and their potential applications.

The marine environment is a vast reservoir of biodiversity, yielding a plethora of unique chemical compounds, many of which are not found in terrestrial organisms. researchgate.netuwa.edu.au Marine sponges (Phylum Porifera) are particularly prolific producers of these novel molecules, known as marine natural products. researchgate.netuwa.edu.au These organisms, being sessile, have evolved to produce a wide array of secondary metabolites as a chemical defense mechanism against predators, microbial infections, and competing organisms. uwa.edu.aunih.gov

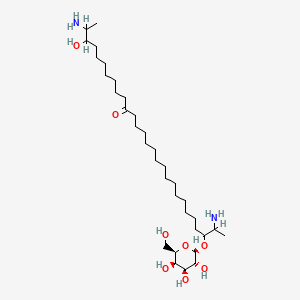

This compound is classified as a "two-headed sphingolipid-like" natural product. Sphingolipids are a class of lipids that play crucial roles in cell membrane structure and signal transduction. The unique "two-headed" structure of this compound, featuring functional groups at both ends of a long aliphatic chain, distinguishes it from more common lipids and is a subject of scientific interest. This structural novelty places this compound within a rare group of marine-derived lipids with significant biological properties.

The discovery of this compound is rooted in the exploration of marine invertebrates for novel bioactive compounds. It was first isolated from the marine sponge Rhizochalina incrustata. While the precise year and the specific researchers who first reported its discovery are not readily detailed in available literature, subsequent studies have consistently identified this sponge as the natural source of this compound and its analogues.

The process of isolating this compound involves the collection of the sponge, followed by extraction with organic solvents. The resulting crude extract, a complex mixture of various compounds, then undergoes multiple stages of chromatographic separation to purify the target molecule. The elucidation of its complex, symmetrical structure was a significant undertaking, requiring advanced spectroscopic techniques to determine the connectivity and stereochemistry of the molecule.

Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a crucial ecological role. In the case of this compound, its significance extends beyond its chemical structure to its potent biological activities.

Initial studies revealed that this compound possesses both antimicrobial and cytotoxic properties. Further research has demonstrated its potential as an anticarcinogenic and proapoptotic (apoptosis-inducing) agent. researchgate.net Scientific investigations have shown that this compound can inhibit the malignant transformation of certain cancer cell lines. researchgate.net

One of the key findings regarding its mechanism of action is its ability to induce p53-dependent apoptosis. researchgate.net The p53 protein is a critical tumor suppressor, and compounds that can activate its apoptotic pathway are of great interest in cancer research. Structure-activity relationship studies have also been conducted, revealing that the aglycone of this compound (the molecule without its sugar component) exhibits even more potent apoptotic activity than the parent compound. researchgate.net

Research Findings on this compound's Bioactivity

| Bioactivity | Cell Line/Model | Observed Effect |

|---|---|---|

| Anticarcinogenic | Mouse skin epidermal JB6 P(+) Cl 41 cells | Inhibition of malignant transformation. researchgate.net |

| Proapoptotic | Human tumor cells (THP-1, HeLa, SNU-C4) | Induction of p53-dependent apoptosis. researchgate.net |

| Cytotoxic | Human tumor cells | Inhibition of colony formation. researchgate.net |

Structure

2D Structure

Properties

CAS No. |

125342-59-8 |

|---|---|

Molecular Formula |

C34H68N2O8 |

Molecular Weight |

632.9 g/mol |

IUPAC Name |

2,27-diamino-3-hydroxy-26-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctacosan-11-one |

InChI |

InChI=1S/C34H68N2O8/c1-25(35)28(39)22-18-14-11-13-17-21-27(38)20-16-12-9-7-5-3-4-6-8-10-15-19-23-29(26(2)36)43-34-33(42)32(41)31(40)30(24-37)44-34/h25-26,28-34,37,39-42H,3-24,35-36H2,1-2H3/t25?,26?,28?,29?,30-,31+,32+,33-,34-/m1/s1 |

InChI Key |

JVNAFTWQOXCOPF-SDAVCUDKSA-N |

SMILES |

CC(C(CCCCCCCC(=O)CCCCCCCCCCCCCCC(C(C)N)OC1C(C(C(C(O1)CO)O)O)O)O)N |

Isomeric SMILES |

CC(C(CCCCCCCC(=O)CCCCCCCCCCCCCCC(C(C)N)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)N |

Canonical SMILES |

CC(C(CCCCCCCC(=O)CCCCCCCCCCCCCCC(C(C)N)OC1C(C(C(C(O1)CO)O)O)O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Rhizochaline; |

Origin of Product |

United States |

Isolation and Dereplication Methodologies for Rhizochaline

Strategies for Marine Organism Collection and Primary Extraction (e.g., Rhizochalina incrustata)

The initial step in the isolation of marine natural products, including Rhizochaline, is the strategic collection of the source organism. This compound has been specifically isolated from the marine sponge Rhizochalina incrustata, particularly from samples collected in regions such as Madagascar researchgate.netnih.govnih.govchosun.ac.kr.

Marine sponges are prolific sources of diverse secondary metabolites, making them attractive targets for bioprospecting researchgate.netuni-duesseldorf.de. Collection of marine organisms typically involves methods such as scuba diving for shallower waters or the use of remote operated vehicles (ROVs) for accessing deeper and more remote habitats frontiersin.org. Sustainable collection practices are increasingly emphasized to ensure the long-term viability of marine ecosystems frontiersin.org.

Following collection, the primary extraction of compounds from the marine organism is a crucial step. This process aims to release the target compounds from the biological matrix. Common techniques for primary extraction of marine natural products include solvent extraction, which is widely used nih.govalfa-chemistry.comrsc.org. Solvents such as methanol, ethanol (B145695), acetone, and chloroform (B151607) are frequently employed to break down cell walls and release compounds into the solvent alfa-chemistry.comdvo.ru. The choice of solvent often depends on the polarity of the target compound, with this compound being a glycoside nih.govctdbase.orgnih.gov.

The general procedure for initial processing often involves:

Sample Preparation: Marine organisms are typically freeze-dried to preserve their chemical integrity and then ground into a fine powder to increase the surface area for extraction nih.gov.

Solvent Extraction: The powdered material is then subjected to extraction with a suitable solvent or a series of solvents of increasing polarity. For instance, ethanol extracts are common starting points dvo.ruresearchgate.net. This can involve maceration, where the material is soaked in the solvent, or more accelerated methods.

Filtration and Concentration: The resulting extract is filtered to remove solid residues, and the solvent is then concentrated, often under reduced pressure, to yield a crude extract alfa-chemistry.comgoogle.com. This crude extract contains a complex mixture of compounds, including the target natural products, along with lipids, salts, and other interfering substances researchgate.net.

Table 1: General Primary Extraction Solvents for Marine Natural Products

| Solvent Type | Examples of Solvents | Typical Application |

| Polar | Methanol, Ethanol | Glycosides, polar compounds |

| Medium Polarity | Acetone, Ethyl Acetate | Semi-polar compounds |

| Non-polar | Chloroform, Hexane | Lipids, non-polar compounds |

Advanced Chromatographic Techniques for Compound Isolation and Purification

After primary extraction, the crude extract, a complex mixture of metabolites, requires extensive purification to isolate individual compounds like this compound. This is achieved through a hierarchy of advanced chromatographic techniques, which separate compounds based on their differential interactions with a stationary phase and a mobile phase mediabros.storeresearchgate.netnih.gov.

Key chromatographic methods employed include:

Column Chromatography (CC): This is a fundamental technique where the crude extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel, reversed-phase silica). Compounds are eluted by gravity or low pressure using a mobile phase, separating based on their polarity or other chemical properties nih.govrsc.orgalfa-chemistry.com. It's effective for initial bulk separation.

Vacuum Liquid Chromatography (VLC) and Flash Chromatography (FC): These are faster variants of column chromatography, using vacuum or positive pressure, respectively, to accelerate solvent flow and reduce separation time rsc.orgnih.gov. They are often used for rapid fractionation of crude extracts.

Medium Pressure Liquid Chromatography (MPLC): MPLC offers enhanced resolution compared to traditional column chromatography and flash chromatography, operating at higher pressures with finer stationary phase particles. It is suitable for separating gram amounts of extracts univ-brest.frrsc.orgnih.govmdpi.com.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of natural product purification, providing high resolution and efficiency. Both analytical and semi-preparative HPLC are used. Analytical HPLC is crucial for monitoring purification progress and compound purity, while semi-preparative HPLC is used for isolating milligram quantities of pure compounds nih.govrsc.orguniv-brest.frrsc.orgnih.gov. Reversed-phase HPLC is particularly common for marine natural products nih.govrsc.org.

Countercurrent Chromatography (CCC): A liquid-liquid chromatography technique that uses a support-free liquid stationary phase. CCC is advantageous as it eliminates complications associated with solid stationary phases, such as irreversible adsorption and sample loss, offering efficient separation, especially for preparative scales alfa-chemistry.commdpi.com.

The isolation process for this compound and similar complex marine natural products typically involves a multi-step chromatographic approach, starting with broader separation techniques and progressively moving to higher-resolution methods for final purification. For example, fractions obtained from initial column chromatography might be further refined using MPLC, with the final purification step often relying on semi-preparative HPLC nih.gov. The choice of stationary phase (e.g., normal phase, reversed phase) and mobile phase gradient is carefully optimized for the specific chemical properties of this compound, which is a glycoside nih.gov.

Table 2: Advanced Chromatographic Techniques and Their Applications

| Technique | Principle of Separation | Typical Scale | Advantages |

| Column Chromatography (CC) | Adsorption/Partition | Grams to kilograms | Cost-effective, versatile |

| Medium Pressure Liquid Chromatography (MPLC) | Adsorption/Partition | Grams | Improved resolution over CC, faster |

| High-Performance Liquid Chromatography (HPLC) | Adsorption/Partition, Reversed-Phase | Milligrams to grams | High resolution, precise control, analytical & preparative |

| Countercurrent Chromatography (CCC) | Liquid-liquid Partition | Grams to kilograms | No solid support, minimal sample loss |

Dereplication Approaches in the Discovery Pipeline of Novel Marine Natural Products

In the field of marine natural product discovery, "dereplication" is a critical strategy aimed at the rapid identification of known compounds within crude extracts or fractions. This process helps researchers quickly assess the chemical novelty of samples, allowing them to prioritize efforts on truly new chemical entities and avoid re-isolating previously characterized compounds nih.govmdpi.comthieme-connect.comnih.govmdpi.comnih.gov.

Dereplication relies heavily on advanced analytical techniques and comprehensive databases. The goal is to obtain sufficient structural information at an early stage to match a compound's profile with existing data.

Key analytical techniques for dereplication include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS is a powerful hyphenated technique widely used for dereplication due to its sensitivity, speed, and ability to provide molecular weight and fragmentation patterns univ-brest.frthieme-connect.commdpi.comjapsonline.comnih.govacs.orgresearchgate.net. High-resolution MS (HRMS), such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS), provides accurate mass determination, which is crucial for determining elemental composition and quickly identifying known compounds or suggesting novel ones nih.govacs.org. The fragmentation patterns obtained from MS/MS can also provide insights into the substructure of a compound mdpi.comjapsonline.com.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): While less sensitive than LC-MS, LC-NMR provides detailed structural information (1D and 2D NMR data) directly from a chromatographic run, which is invaluable for identifying known compounds or elucidating the structure class of novel ones rsc.orgnih.govthieme-connect.comnih.govacs.org. The combination of LC-MS and LC-NMR (LC-NMR-MS) offers a comprehensive approach for rapid dereplication and structural elucidation nih.govnih.gov.

UV/Vis Spectroscopy: Coupled with LC (LC-UV), it provides information on chromophores present in the molecule, which can be compared with known UV maxima in databases thieme-connect.comrsc.org.

These hyphenated techniques allow for the generation of chemical profiles of crude extracts, enabling early-stage structural annotation rsc.orgjapsonline.com. The data generated (e.g., exact mass, molecular formula, fragmentation patterns, NMR shifts, UV maxima) are then compared against specialized natural product databases such as MarinLit nih.govmdpi.comrsc.org. MarinLit, for instance, is a dedicated database for marine natural products, offering powerful dereplication features based on substructure, exact mass, molecular formula, NMR structural features, and UV data rsc.org. This database-driven approach allows for rapid identification of compounds as either previously reported or potentially new chemical entities, thereby streamlining the natural product discovery pipeline nih.govmdpi.com.

Table 3: Key Analytical Techniques in Dereplication

| Technique | Information Provided | Role in Dereplication |

| LC-MS/MS | Molecular weight, fragmentation patterns, elemental composition (HRMS) | Rapid identification of knowns, initial characterization of unknowns |

| LC-NMR | Detailed structural connectivity (1D & 2D NMR shifts) | Confirmation of known structures, class identification of novel compounds |

| LC-UV | Chromophore presence, UV maxima | Initial screening, comparison with known UV profiles |

| Databases (e.g., MarinLit) | Curated data on known natural products (spectral, taxonomic, structural) | Facilitates rapid matching and identification of known compounds |

Elucidation of the Chemical Structure of Rhizochaline

Spectroscopic Techniques for Structural Determination

Spectroscopic techniques are indispensable tools in natural product chemistry, providing detailed information about the atomic connectivity, functional groups, and three-dimensional arrangement of molecules rfi.ac.ukmdpi.comresearchgate.net. Their high sensitivity and reproducibility make them powerful for structural elucidation mdpi.com.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the chemical structure of organic molecules, including complex natural products like rhizochaline mdpi.comresearchgate.netscispace.comcam.ac.uk. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule mdpi.comnih.gov. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed:

1D NMR (¹H NMR and ¹³C NMR) : These provide information on the number and types of hydrogen and carbon atoms, as well as their chemical environments researchgate.net. ¹H NMR reveals proton environments and coupling patterns, while ¹³C NMR provides insights into the carbon skeleton nih.gov.

2D NMR : Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for establishing atom-to-atom connectivity and relative stereochemistry researchgate.netnih.govresearchgate.net. COSY identifies coupled protons, HSQC correlates protons with carbons directly attached to them, and HMBC reveals long-range proton-carbon correlations, which are vital for piecing together the molecular skeleton researchgate.net. NOESY experiments provide spatial proximity information, aiding in the assignment of relative stereochemistry researchgate.net.

For this compound and its peracetate derivative, extensive NMR studies were fundamental in elucidating their structures researchgate.net.

Mass Spectrometry (MS) is a highly sensitive analytical technique that provides crucial data regarding the molecular weight and elemental composition of a compound mdpi.comscispace.combioanalysis-zone.comvttresearch.com. High-Resolution Mass Spectrometry (HRMS) further enhances this capability by measuring the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of "exact masses" bioanalysis-zone.comfilab.frwaters.com. This high resolving power is critical for distinguishing between ions with very similar masses but different elemental compositions, thereby narrowing down possible chemical formulas mdpi.combioanalysis-zone.comfilab.fr.

HRMS, often coupled with liquid chromatography (LC-HRMS), is widely used in natural product discovery for dereplication (identifying known compounds) and the structural elucidation of new compounds vttresearch.commdpi.com. It provides detailed structural characterization by fragmenting intact molecular ions into key fragment ions, which can then be used to deduce the molecular architecture mdpi.combioanalysis-zone.com. The application of MS studies was essential in establishing the structure of this compound and its peracetate researchgate.net.

Circular Dichroism (CD) spectroscopy is a powerful technique specifically used for characterizing chiral molecules and assigning their absolute stereochemistry chiralabsxl.comdaveadamslab.comrsc.orgunipi.it. It measures the differential absorption of left-handed and right-handed circularly polarized light by a chiral sample daveadamslab.com. The resulting CD spectrum, particularly the sign and magnitude of Cotton effects, provides a definitive indication of the compound's handedness chiralabsxl.comunipi.it.

For complex natural products with multiple chiral centers, such as sphingolipids, CD spectroscopy is invaluable for determining the absolute configuration rsc.orgmdpi.com. In the case of isorhizochalin, CD analysis played a crucial role in establishing its (2S,3R,26R,27R) absolute stereochemistry researchgate.net.

Infrared (IR) spectroscopy is a widely used technique for identifying the functional groups present in a chemical compound iitd.ac.invscht.czksu.edu.sa. It operates by measuring the absorption of different IR frequencies by a sample, which corresponds to the vibrational modes (stretching and bending) of specific bonds within the molecule iitd.ac.invscht.czksu.edu.sa. Each functional group absorbs IR radiation at characteristic frequencies, allowing for their identification iitd.ac.inwpmucdn.comlibretexts.org.

The following table summarizes the contributions of these spectroscopic techniques to structure elucidation:

| Spectroscopic Technique | Primary Information Provided | Contribution to this compound Elucidation |

| NMR Spectroscopy | Carbon-hydrogen framework, atom connectivity, relative stereochemistry (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC, NOESY) mdpi.comresearchgate.netscispace.comcam.ac.uknih.gov | Essential for establishing the overall molecular structure and connectivity of this compound and its peracetate researchgate.net. |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns mdpi.comresearchgate.netscispace.combioanalysis-zone.comvttresearch.com | Used to determine the molecular mass and formula, and to infer structural fragments of this compound and its peracetate researchgate.net. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement, precise elemental composition mdpi.combioanalysis-zone.comfilab.frwaters.comnih.gov | Crucial for confirming the exact molecular formula of this compound and its fragments researchgate.net. |

| Circular Dichroism (CD) | Absolute stereochemistry of chiral molecules chiralabsxl.comdaveadamslab.comrsc.orgunipi.itmdpi.com | Used to assign the absolute configuration of isorhizochalin, a related sphingolipid researchgate.net. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., O-H, C=O, N-H) iitd.ac.invscht.czksu.edu.sawpmucdn.comlibretexts.org | Contributes to the initial identification of characteristic functional groups within the this compound structure rfi.ac.ukresearchgate.netacdlabs.com. |

Chemical Derivatization and Degradation Studies (e.g., Baeyer-Villiger Oxidation)

Chemical derivatization and degradation studies are often employed to modify a natural product to obtain additional structural information or to confirm proposed structures nih.govresearchgate.netresearchgate.net. These methods can simplify complex molecules into smaller, more manageable fragments or introduce specific functional groups that are amenable to spectroscopic analysis.

A notable example in the elucidation of this compound's related compound, isorhizochalin, involved micromolar-scale Baeyer-Villiger oxidation researchgate.net. The Baeyer-Villiger oxidation is an organic reaction that converts ketones to esters or cyclic ketones to lactones by inserting an oxygen atom adjacent to the carbonyl group organic-chemistry.orgsigmaaldrich.comwikipedia.orgyoutube.com. This reaction is particularly useful in natural product synthesis and structure elucidation for generating lactones from cyclic ketones sigmaaldrich.comrsc.org. The regiospecificity of the reaction, which depends on the migratory ability of substituents attached to the carbonyl, can provide insights into the connectivity around a ketone functionality organic-chemistry.orgsigmaaldrich.com. For isorhizochalin, this chemical transformation provided critical evidence for its structural assignment researchgate.net.

Application of Computational and Genomic Approaches in Natural Product Structure Elucidation

The field of natural product structure elucidation is increasingly benefiting from the integration of computational and genomic approaches, especially for complex and novel compounds mdpi.comcsic.esnih.govnih.govresearchgate.net.

Computational Approaches : These methods leverage algorithms and software to predict, confirm, and rank potential chemical structures based on spectroscopic data rfi.ac.ukmdpi.comresearchgate.netcam.ac.uknih.govresearchgate.netacdlabs.comorcid.org.

Computer-Assisted Structure Elucidation (CASE) systems : These software tools take spectroscopic data (e.g., NMR and MS) and generate candidate structures that fit the data, significantly reducing the time and effort required for manual interpretation researchgate.netacdlabs.commestrelab.com. Some advanced systems can even automate the processing and assignment of NMR data cam.ac.ukresearchgate.net.

Density Functional Theory (DFT) calculations : These are used for accurate prediction of spectroscopic parameters (e.g., NMR chemical shifts, CD spectra) which can then be compared with experimental data to confirm or differentiate between possible structures and assign stereochemistry researchgate.netorcid.org.

Machine Learning (ML) : ML frameworks are emerging to predict substructures and connectivity from NMR spectra, offering probabilistic rankings of likely structures and accelerating the discovery process rfi.ac.uknih.gov.

Genomic Approaches : Genome mining and sequencing have become powerful tools in natural product discovery and structure elucidation mdpi.comcsic.esnih.govnih.govresearchgate.net.

Biosynthetic Gene Cluster (BGC) identification : Natural products often have their biosynthetic genes grouped in gene clusters mdpi.com. By sequencing the genome of the producing organism (e.g., marine sponges or their associated microbes), researchers can identify these BGCs csic.esnih.govresearchgate.net.

Structure Prediction from Genes : Insights gleaned from genome mining can help predict the chemical structure of unknown natural products by understanding the enzymatic machinery encoded within the BGCs mdpi.comnih.govresearchgate.net. This "genomics-first" approach can guide targeted isolation and provide clues about the novelty and potential bioactivity of compounds csic.esnih.govnih.govresearchgate.net.

While specific genomic studies directly linking to the biosynthesis of this compound are not detailed in the provided snippets, the general application of these methods in natural product research, particularly for marine organisms, underscores their growing importance in overcoming the challenges of structural elucidation for complex metabolites like this compound mdpi.comcsic.es.

Biosynthetic Pathways and Precursors of Rhizochaline

Proposed Biogenetic Route from Sphingolipid Precursors

The biosynthesis of Rhizochaline is believed to originate from fundamental building blocks common to sphingolipid metabolism. The initial and crucial step in the de novo synthesis of sphingolipids is the condensation of the amino acid L-serine with a fatty acyl-CoA, typically palmitoyl-CoA, to form 3-ketodihydrosphingosine. gerli.comscienceopen.com This reaction is a cornerstone of sphingolipid synthesis across a wide range of organisms, from fungi to mammals. scienceopen.comlibretexts.org

Following this initial condensation, a series of modifications, including reduction and acylation, lead to the formation of various sphingolipid structures. nih.gov In the case of this compound, it is proposed that its biosynthesis involves the condensation of alanine (B10760859) with a fatty acyl CoA thioester. researchgate.net The resulting α,ω-bifunctionalized long-chain structure is a distinctive feature of two-headed sphingolipids found in marine sponges. nih.gov The conserved 24-carbon atom chain length observed in this compound and related compounds like oceanapiside and calyxoside suggests they are derived from a common lipid carboxyl precursor. nih.gov

The stereochemistry of this compound, specifically the threo configuration, is a key characteristic. nih.govdvo.ru This differs from other related sphingolipids, suggesting the involvement of specific enzymes capable of dictating this stereochemical outcome.

Enzymatic Mechanisms Involved in this compound Formation

The specific enzymatic machinery responsible for this compound's unique structure is an area of ongoing research. However, based on the proposed biosynthetic pathway, several key enzyme classes are implicated.

A critical enzyme is the amino acid fatty acyl transferase . It has been proposed that at least two distinct transferases, or homologous subunits within the same enzyme complex, are active in the biosynthesis of dimeric sphingolipids in marine sponges. nih.gov One of these enzymes would be responsible for incorporating alanine with a (2R,3R) stereoselectivity, leading to the threo configuration seen in this compound. nih.gov This is in contrast to another proposed enzyme that would incorporate serine with a (2S,3S) stereoselectivity. nih.gov

Following the initial condensation and formation of the backbone, other enzymes such as reductases and hydroxylases would be required to produce the final structure of the this compound aglycone, isorhizochalinin. researchgate.net The subsequent glycosylation of the aglycone to form this compound would be catalyzed by a specific glycosyltransferase , which attaches a carbohydrate moiety to the 2-amino-3-alkanol α-terminus. researchgate.net

Comparative Analysis with Known Sphingolipid Biosynthesis Pathways in Marine Organisms

The biosynthesis of sphingolipids is a well-established pathway in many organisms, including marine life. nih.govnih.gov In general, the pathway begins with the condensation of serine and palmitoyl-CoA, leading to the formation of ceramides (B1148491) and more complex sphingolipids. scienceopen.comnih.gov

Marine organisms exhibit a remarkable diversity in their sphingolipid structures. For instance, some marine invertebrates and dinoflagellates produce sphingolipids with three double bonds and sometimes a methyl group. libretexts.org Branched chains and additional hydroxyl or ethoxy groups are also observed. libretexts.org

The biosynthesis of this compound shares the fundamental principle of amino acid condensation with a fatty acyl-CoA, a hallmark of sphingolipid synthesis. gerli.comresearchgate.net However, the use of alanine instead of serine as the primary amino acid precursor for one of its termini is a significant deviation. researchgate.netnih.gov Furthermore, the "two-headed" dimeric structure of this compound is a rarity, setting it apart from the more common single-chain sphingolipids. nih.gov

Investigation of Rhizochaline Analogues and Derivatives

Characterization of Naturally Occurring Analogues (e.g., Isorhizochalin, Rhizochalines C and D)

Researchers have isolated and characterized several natural analogues of rhizochaline from its source organism, revealing subtle but significant structural variations.

Isorhizochalin: Isorhizochalin was isolated from the ethanol (B145695) extract of Rhizochalina incrustata. nih.gov Its structural elucidation was accomplished through a combination of extensive Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) studies, along with chemical transformations. nih.gov The absolute stereochemistry was determined as (2S,3R,26R,27R)-2,27-diamino-3-O-β-D-galactopyranosyloxy-26-hydroxyoctacosan-18-one. nih.gov A key distinguishing feature of isorhizochalin is its stereochemistry; it is a C-2 epimer of this compound. This results in an erythro configuration at the glycosylated 2-amino-3-alkanol terminus, which contrasts with the typical threo configuration found in this compound and other related compounds. nih.gov

Rhizochalines C and D: Further investigation of the sponge Rhizochalina incrustata led to the isolation of two more analogues, this compound C and this compound D. nih.gov Their structures and absolute configurations were established using spectroscopic methods and micro-scale chemical reactions, such as Baeyer-Villiger oxidation. nih.gov A notable finding was that Rhizochalin D represents a C29 homologue, which is unusual compared to the more common C28 carbon skeleton of other dimeric sphingolipids in this family. nih.gov

| Analogue | Source Organism | Key Structural Feature | Reference |

|---|---|---|---|

| Isorhizochalin | Rhizochalina incrustata | C-2 epimer of this compound (erythro configuration) | nih.gov |

| This compound C | Rhizochalina incrustata | Two-headed glycosphingolipid | nih.gov |

| This compound D | Rhizochalina incrustata | C29 homologue of the canonical C28 structure | nih.gov |

Semi-Synthetic Modifications and Their Structural Implications (e.g., Peracetylated Aglycon)

To explore structure-activity relationships, semi-synthetic modifications of the this compound molecule have been undertaken. A key derivative is the peracetylated aglycon . The aglycon, which is the this compound molecule without its galactose sugar moiety, can be chemically modified by acetylation of its hydroxyl and amino groups.

A study comparing the biological activity of this compound, its aglycon, and the peracetylated aglycon found significant differences. The aglycon of this compound was identified as the most active form in inhibiting malignant cell transformation. In contrast, the peracetylated aglycon was the least active among the compounds tested. This suggests that the free hydroxyl and amino groups on the sphingolipid-like backbone are crucial for the compound's biological function, and their modification via acetylation leads to a substantial decrease in activity.

Total Synthesis Strategies for this compound and Related Structural Motifs

As of early 2024, a complete total synthesis of this compound has not been reported in peer-reviewed literature. The molecule's complex structure, featuring a long, bifunctionalized aliphatic chain with multiple stereocenters and a glycosidic bond, presents a significant synthetic challenge.

However, synthetic efforts in organic chemistry have successfully targeted related structural motifs found in other complex natural products. Strategies developed for the synthesis of long-chain amino alcohols and macrocyclic structures are relevant to the potential future synthesis of this compound. For example, convergent strategies, where different fragments of the molecule are synthesized separately before being joined together, are common for such targets. Key reactions in these strategies often include:

Asymmetric aldol (B89426) or Henry reactions to create the chiral amino alcohol moieties.

Cross-coupling reactions (e.g., Suzuki or Negishi coupling) to construct the long carbon backbone.

Glycosylation reactions to attach the sugar unit with the correct stereochemistry.

Macrocyclization reactions (e.g., ring-closing metathesis or macrolactonization), while not directly applicable to the linear this compound, are central to the synthesis of other complex marine-derived lipids and demonstrate the ability to control the conformation of long aliphatic chains.

The development of a total synthesis for this compound would be a significant achievement, enabling access to larger quantities of the compound for further biological study and allowing for the creation of novel analogues with potentially enhanced properties.

Mechanistic Studies of Rhizochaline S Biological Activities

Cellular and Molecular Targets of Action

Rhizochaline exerts its biological effects through a multi-pronged approach, primarily targeting pathways involved in programmed cell death (apoptosis) and cell proliferation.

Induction of Apoptosis Pathways

A key mechanism of this compound's anticancer activity is its ability to induce apoptosis, a form of programmed cell death crucial for removing damaged or cancerous cells. nih.govnih.gov This process is tightly regulated by a complex network of signaling pathways. frontiersin.orgsemanticscholar.org

Research indicates that this compound's proapoptotic effects are, at least in part, mediated through p53-dependent mechanisms. nih.gov The p53 protein, often termed the "guardian of the genome," plays a critical role in responding to cellular stress, including DNA damage, by orchestrating cell cycle arrest or apoptosis. mdpi.comfrontiersin.org When DNA damage is irreparable, p53 can trigger apoptosis by activating the transcription of pro-apoptotic genes. medsci.org Studies have shown that this compound's ability to induce apoptosis is linked to its influence on p53. nih.gov

Beyond its p53-dependent actions, this compound also modulates broader apoptosis signaling pathways. Apoptosis is executed through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.comanygenes.com The extrinsic pathway is initiated by the binding of death ligands to receptors on the cell surface, leading to the activation of initiator caspases like caspase-8. nih.govcellsignal.com The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, which then activates caspase-9. nih.govcellsignal.com Both pathways converge on the activation of effector caspases, such as caspase-3, which carry out the dismantling of the cell. frontiersin.orgsemanticscholar.org this compound has been shown to counteract glioblastoma cell proliferation by inducing apoptosis, suggesting its intervention in these critical signaling cascades. nih.gov Further research points to the suppression of the Akt pathway as a major biological effect of this compound. nih.gov The Akt pathway is a key signaling cascade that promotes cell survival, and its inhibition can lead to the induction of apoptosis.

Inhibition of Cell Proliferation and Malignant Transformation

In addition to inducing cell death, this compound actively inhibits the uncontrolled growth and malignant transformation of cells, which are hallmark characteristics of cancer. nih.govnih.gov

This compound has been shown to effectively inhibit the malignant transformation of mouse skin epidermal JB6 P+ Cl41 cells induced by epidermal growth factor (EGF). nih.gov EGF signaling is known to be implicated in cell migration and invasion in some cancer types. plos.org The suppression of this transformation suggests that this compound can interfere with the signaling pathways that drive the progression from a normal to a cancerous cellular state. nih.gov

The anti-proliferative capacity of this compound is further demonstrated by its ability to inhibit the formation of colonies in various human tumor cell lines. nih.gov This has been observed in HeLa (cervical cancer), SNU-C4 (colon carcinoma), HL-60 (promyelocytic leukemia), and THP-1 (acute monocytic leukemia) cells. nih.govnih.govsnu.ac.krnih.govnih.gov The inhibition of colony formation, which represents the ability of a single cancer cell to grow into a viable colony, is a crucial indicator of a compound's potential to halt tumor growth. nih.gov Studies have shown that this compound at concentrations of 5-10 µM effectively inhibits colony formation in these human tumor cells. nih.gov

Table 1: Effects of this compound on Human Tumor Cell Lines

| Cell Line | Cancer Type | Effect of this compound | Reference |

|---|---|---|---|

| HeLa | Cervical Cancer | Inhibition of colony formation | nih.gov |

| SNU-C4 | Colon Carcinoma | Inhibition of colony formation | nih.gov |

| HL-60 | Promyelocytic Leukemia | Inhibition of colony formation | nih.gov |

| THP-1 | Acute Monocytic Leukemia | Inhibition of colony formation | nih.gov |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p53 |

| Epidermal Growth Factor (EGF) |

Activation of Metabolic Regulatory Pathways (e.g., AMPK)

The aglycon of rhizochalin has been found to induce apoptosis in HT-29 colon cancer cells through the activation of AMP-activated protein kinase (AMPK). dissercat.comdvo.ru AMPK is a crucial enzyme in cellular energy homeostasis, and its activation is a key event in regulating metabolism. mdpi.comwikipedia.org The activation of AMPK typically occurs when there are high cellular AMP/ATP or ADP/ATP ratios, indicating low energy levels. mdpi.comnih.gov This activation involves the phosphorylation of threonine 172 on the catalytic α-subunit by upstream kinases. wikipedia.orgijbs.com Once activated, AMPK stimulates pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting energy-consuming processes like protein and lipid synthesis. wikipedia.orgnih.gov The activation of AMPK by the rhizochalin aglycon suggests a mechanism by which it can influence cell viability, particularly in cancer cells, which often exhibit altered metabolic states. scispace.com

Membranotropic Activity Investigations

Early studies have identified that this compound, isolated from the marine sponge Rhizochalina incrustata, possesses membranotropic activity. dissercat.comdvo.ruresearchgate.netresearchgate.netresearchgate.net This activity implies that this compound can interact with and potentially disrupt the structure and function of cellular membranes. The specific details of these interactions, such as the precise molecular targets within the membrane and the resulting downstream cellular effects, remain a subject of ongoing research.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. wikipedia.orgcollaborativedrug.comslideshare.net For this compound and its derivatives, SAR analyses focus on understanding the roles of different structural components, such as the sugar moiety and the lipid chains, in their biological effects.

Activity Profiles of Aglycon Forms

The aglycon form of rhizochalin, which lacks the sugar moiety, has demonstrated significant biological activity. scispace.com Notably, the aglycon of rhizochalin has been shown to induce apoptosis in cancer cells by activating AMPK. dissercat.comdvo.ru This finding highlights the intrinsic activity of the non-carbohydrate portion of the molecule. Similarly, the aglycone of a related compound, isorhizochalin, named isorhizochalinin, has been found to be cytotoxic to human leukemia HL-60 and THP-1 cells. researchgate.net These findings suggest that the lipid-like aglycon is a key pharmacophore responsible for the cytotoxic effects.

Antimicrobial Activity Investigations

While specific studies focusing solely on the antimicrobial properties of this compound are not extensively detailed in the provided search results, related compounds from marine sponges have shown such activities. researchgate.net For example, other marine-derived lipids and glycosides, such as leucettamols A and B and oceanapiside, have been reported to possess antimicrobial and antifungal properties, respectively. dissercat.comdvo.ru The investigation of natural products from marine organisms is a promising area for the discovery of new antimicrobial agents. nih.govnih.govresearchgate.netacademicjournals.orgresearchgate.net The structural characteristics of this compound, being a glycosidic sphingolipid-like compound, suggest that it may also exhibit antimicrobial activities, warranting further investigation in this area.

Ecological Role and Biotechnological Potential of Rhizochaline

Role in the Producing Organism, Oceanapia incrustata

While the precise physiological role of rhizochaline within Oceanapia incrustata has not been definitively elucidated, the functions of sphingolipids in other organisms offer valuable insights. In a broad biological context, sphingolipids are essential components of cell membranes, playing crucial roles in signal transduction and cell recognition. It is plausible that this compound contributes to the membrane integrity and signaling pathways within the sponge's cells.

Furthermore, some sphingolipids are known to have protective functions within the organisms that produce them. The production of lipids, including sphingolipids, is vital for the physiological processes of sponges and their adaptation to fluctuating environmental conditions. researchgate.net Therefore, this compound may be involved in the sponge's response to environmental stressors. The production of such secondary metabolites can be influenced by environmental conditions, suggesting an adaptive role for these compounds.

Defensive or Communicative Functions in Marine Ecosystems

The structure and demonstrated biological activities of this compound strongly suggest a significant role in the chemical defense of Oceanapia incrustata. Marine sponges are known to produce a vast array of secondary metabolites to deter predators, inhibit the growth of competing organisms, and prevent microbial fouling. benthamscience.comscienceopen.com

This compound has been described as an antimicrobial and cytotoxic compound. researchgate.net This inherent toxicity is a strong indicator of a defensive function. At concentrations of 10–100 mg/mL, this compound has been shown to alter the membrane permeability of various cells, a mechanism that can be detrimental to potential predators or pathogens. benthamscience.com The cytotoxic properties of this compound could also play a role in allelopathy, a form of chemical competition where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. nio.res.in In the crowded benthic environments where sponges thrive, the ability to chemically inhibit the growth of competitors, such as corals or other sponges, is a significant advantage.

While direct studies on the allelopathic effects of purified this compound are not yet available, the broader context of chemical ecology in marine invertebrates supports this potential role. The investigation of allelopathic interactions is crucial for understanding the ecological functions of marine natural products and for identifying compounds with potential therapeutic applications, such as cytotoxic agents for cancer chemotherapy. nio.res.in

Considerations for Bioprospecting and Sustainable Sourcing

The potent biological activities of this compound make it a compound of interest for bioprospecting, particularly in the search for new therapeutic agents. However, the collection of marine organisms for this purpose raises important considerations regarding the sustainability and conservation of marine ecosystems. The genus Oceanapia, which includes the former Rhizochalina genus, is distributed in tropical and subtropical regions. nio.res.innih.gov A thorough understanding of the distribution, abundance, and conservation status of Oceanapia incrustata is a critical first step before any large-scale collection could be considered. Currently, there is a lack of comprehensive data on the global conservation status of most sponge species. nih.gov

Wild harvesting of sponges to obtain bioactive compounds is often not sustainable due to the potential for overexploitation and damage to the surrounding habitat. Therefore, alternative methods for the production of this compound are necessary for its potential development as a pharmaceutical or biotechnological product.

Potential sustainable sourcing strategies include:

Aquaculture: The cultivation of Oceanapia incrustata in marine farms or land-based aquaculture systems presents a promising avenue for a sustainable supply of this compound. Sponge aquaculture can be designed to be environmentally friendly and can even be integrated with other forms of mariculture to help remediate water quality. researchgate.netsemanticscholar.org

Cell Culture: In vitro cultivation of sponge cells or associated microorganisms that may be responsible for the production of this compound could provide a controlled and sustainable source of the compound.

Chemical Synthesis: The total synthesis of this compound in the laboratory would eliminate the need for harvesting from the marine environment. The feasibility of this approach depends on the complexity of the molecule and the cost-effectiveness of the synthetic route.

The development of these sustainable sourcing methods is essential to ensure that the biotechnological potential of this compound can be explored without compromising the health of marine ecosystems.

Future Directions in Rhizochaline Research

Advanced Spectroscopic and Bioinformatic Integration for Discovery of Novel Analogues

The structural complexity and low natural abundance of rhizochaline necessitate advanced analytical and computational strategies for the discovery and characterization of novel analogues. Future efforts will focus on integrating high-resolution spectroscopic techniques with sophisticated bioinformatic tools.

High-Resolution Spectroscopic Techniques : The application of advanced nuclear magnetic resonance (NMR) spectroscopy, including 2D and 3D experiments (e.g., HSQC, HMBC, COSY, TOCSY), and ultra-high-resolution mass spectrometry (MS), such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) or Orbitrap MS, will be crucial for the precise structural elucidation of new this compound derivatives, even those present in minute quantities. Techniques like imaging mass spectrometry could also be employed to map the distribution of this compound and its analogues within the sponge tissue, potentially revealing insights into their physiological roles.

Bioinformatic Integration : The massive datasets generated by advanced spectroscopy can be effectively managed and interpreted through bioinformatic platforms. Molecular networking tools (e.g., Global Natural Products Social Molecular Networking - GNPS) will be instrumental in visualizing relationships between known and unknown compounds, grouping structurally similar molecules, and accelerating the identification of novel this compound analogues within complex marine extracts. Integration with metabolomics databases will enable rapid dereplication of known compounds and prioritize novel structures for further investigation. In silico prediction models, based on structure-activity relationships (SAR) of existing this compound data, could guide the targeted search for new analogues with enhanced properties.

Comprehensive Elucidation of Biosynthetic Gene Clusters for Metabolic Engineering

A deeper understanding of this compound's biosynthesis is paramount for sustainable and scalable production. While its probable biogenesis is linked to known sphingolipid pathways involving alanine (B10760859) and fatty acyl CoA thioesters, the specific genetic machinery remains largely uncharacterized researchgate.net.

Biosynthetic Gene Cluster (BGC) Discovery : Future research will involve comprehensive genomic and metagenomic sequencing of Rhizochalina incrustata and its associated microbial symbionts. This will be followed by bioinformatic analysis to identify putative biosynthetic gene clusters (BGCs) responsible for this compound production. Techniques such as transcriptomics and proteomics will help confirm gene expression and protein function within these identified clusters.

Enzymatic Characterization and Pathway Reconstruction : Once BGCs are identified, individual enzymes within the pathway will be characterized biochemically to understand their specific roles in the synthesis of the "two-headed" sphingolipid scaffold and its glycosylation. Reconstituting the entire biosynthetic pathway in vitro or in vivo in heterologous hosts (e.g., E. coli, Saccharomyces cerevisiae, or Streptomyces) will enable the production of this compound and its intermediates.

Metabolic Engineering : The elucidation of BGCs will pave the way for metabolic engineering strategies. This involves manipulating the identified genes in engineered microbial hosts to increase this compound yield, or to generate novel "unnatural" analogues by introducing or modifying specific enzymatic steps. This approach holds the promise of overcoming the limitations of natural product isolation and providing a reliable supply for further research and development.

Exploration of Undiscovered Biological Activities and Their Underlying Mechanisms

This compound's known biological activities (antimicrobial, cytotoxic, anticarcinogenic, proapoptotic, membranotropic) suggest a broad spectrum of potential pharmacological applications gerli.cominflibnet.ac.innih.govtargetmol.comresearchgate.netresearchgate.netresearchgate.net. Future research will expand the scope of biological screening and delve deeper into the molecular mechanisms of action.

Expanded Biological Screening : Beyond its established roles, this compound and its analogues will be screened for a wider range of biological activities, including anti-inflammatory, immunomodulatory, antiviral, or neuroprotective effects. High-throughput screening platforms utilizing diverse cell lines and disease models will be employed to identify new therapeutic indications.

Mechanistic Elucidation : A critical future direction is to fully unravel the underlying molecular mechanisms through which this compound exerts its effects. This includes identifying specific cellular targets (e.g., proteins, lipids, nucleic acids), characterizing direct binding events, and mapping the downstream signaling pathways affected by this compound. For instance, further investigation into its membranotropic activity will involve detailed studies of its interaction with specific membrane components and its impact on membrane integrity and function. Similarly, understanding the precise molecular events leading to p53-dependent apoptosis will be a key focus nih.gov.

Structure-Activity Relationship (SAR) Optimization : Comprehensive SAR studies, building upon initial findings that the aglycon is more active than the peracetylated form nih.gov, will be crucial. This involves synthesizing or isolating a library of this compound analogues with systematic structural modifications to identify key pharmacophores responsible for specific activities and to optimize potency and selectivity.

Development of Efficient and Scalable Synthetic Methodologies for Production

The limited availability of this compound from its natural source, as observed with other complex marine natural products scispace.com, underscores the urgent need for robust synthetic methodologies.

Total Synthesis : Developing an efficient and scalable total synthesis of this compound is a major challenge due to its complex "two-headed sphingolipid" structure, multiple stereocenters, and diverse functional groups. Future synthetic efforts will focus on convergent strategies that allow for the modular assembly of key fragments, employing highly selective reactions to control stereochemistry (e.g., asymmetric catalysis, chiral auxiliaries).

Semi-Synthesis : If key biosynthetic intermediates can be obtained from engineered microbial hosts or through initial isolation from natural sources, semi-synthetic approaches could offer a more practical route to this compound and its derivatives. This would involve chemical modification of these intermediates to yield the desired final products or novel analogues.

Integration of Biocatalysis : The incorporation of enzymatic steps (biocatalysis) into synthetic routes holds significant promise for achieving high selectivity and efficiency under mild conditions. This is particularly relevant for introducing specific stereocenters or for glycosylation steps, especially if the enzymes from the this compound BGC are identified and characterized. The ultimate goal is to establish methodologies that allow for the cost-effective and large-scale production of this compound and its analogues, enabling comprehensive biological evaluation and potential pharmaceutical development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.